molecular formula C11H19NO2S-2 B13809073 Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci)

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci)

Cat. No.: B13809073
M. Wt: 229.34 g/mol
InChI Key: KZXTXCSCNWHWKL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring The compound is characterized by the presence of a thienyl group, which is a sulfur-containing aromatic ring, and an ethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) typically involves the reaction of piperidine with a thienyl derivative under specific conditions. One common method involves the use of a thienyl sulfone as a starting material. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thienyl sulfone group to a thienyl sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the thienyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl sulfone group can yield sulfoxides or sulfones, while reduction can produce thienyl sulfides or thiols.

Scientific Research Applications

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials, catalysts, and ligands.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new biochemical assays and probes.

    Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-4-methyl-(9ci): This compound is similar in structure but has a methyl group instead of an ethyl group attached to the piperidine ring.

    Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-3-ethyl-(9ci): This compound has the ethyl group attached to a different position on the piperidine ring.

Uniqueness

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the piperidine ring may confer distinct properties compared to other similar compounds, such as differences in binding affinity to molecular targets or variations in chemical stability.

Properties

Molecular Formula

C11H19NO2S-2

Molecular Weight

229.34 g/mol

IUPAC Name

1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylpiperidine

InChI

InChI=1S/C11H21NO2S/c1-2-10-5-3-4-7-12(10)11-6-8-15(13,14)9-11/h6,8,10-11,13-14H,2-5,7,9H2,1H3/p-2

InChI Key

KZXTXCSCNWHWKL-UHFFFAOYSA-L

Canonical SMILES

CCC1CCCCN1C2CS(C=C2)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.